Disodium 4-sulphonatoanthranilate
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Overview
Description
Disodium 4-sulphonatoanthranilate is a chemical compound with the molecular formula C7H5NNa2O5S and a molar mass of 261.16284 g/mol . . This compound is characterized by its sulfonate group attached to the anthranilic acid structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of disodium 4-sulphonatoanthranilate typically involves the diazotization of anthranilic acid followed by a reaction with sodium disulfide . The process begins with dissolving sodium sulfide and sulfur in water, followed by the addition of sodium hydroxide. Anthranilic acid is then diazotized using sodium nitrite in the presence of hydrochloric acid. The diazonium salt formed is reacted with the alkaline sulfide solution to produce the desired compound . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Disodium 4-sulphonatoanthranilate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions due to the presence of the sulfonate group. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Disodium 4-sulphonatoanthranilate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used in studies involving sulfonate-containing compounds and their interactions with biological systems. Industrially, it may be used in the production of dyes and pigments due to its sulfonate group, which enhances solubility and stability in aqueous solutions .
Mechanism of Action
The mechanism of action of disodium 4-sulphonatoanthranilate involves its interaction with various molecular targets and pathways. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activities and other biochemical processes, making the compound useful in studying enzyme inhibition and other biological phenomena .
Comparison with Similar Compounds
Disodium 4-sulphonatoanthranilate can be compared with other sulfonate-containing compounds such as disodium 5′-guanylate and disodium 5′-inosinate . These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its anthranilic acid backbone, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds .
Properties
CAS No. |
93982-51-5 |
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Molecular Formula |
C7H5NNa2O5S |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
disodium;2-amino-4-sulfonatobenzoate |
InChI |
InChI=1S/C7H7NO5S.2Na/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;;/h1-3H,8H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
BVAIUJNIZFIRGB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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